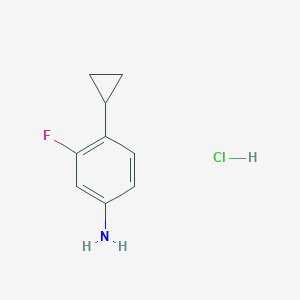

4-Cyclopropyl-3-fluoroaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopropyl-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-5-7(11)3-4-8(9)6-1-2-6;/h3-6H,1-2,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSAQHKDDBWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255041-92-9 | |

| Record name | 4-cyclopropyl-3-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclopropyl-3-fluoroaniline hydrochloride molecular weight

An In-Depth Technical Guide to 4-Cyclopropyl-3-fluoroaniline Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound is a highly specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. The presence of a cyclopropyl group, a fluorine atom, and an aniline functional group within a single scaffold provides a unique combination of steric and electronic properties. These features are strategically employed by medicinal chemists to enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the overall pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on its molecular weight, alongside a detailed exploration of its synthesis, potential applications in drug discovery, and safe handling protocols.

Physicochemical and Structural Characteristics

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization via mass spectrometry. The molecular formula for the hydrochloride salt is C₉H₁₁ClFN. The molecular weight is calculated based on the standard atomic weights of its constituent elements.

-

Free Base (4-Cyclopropyl-3-fluoroaniline):

-

Formula: C₉H₁₀FN

-

Calculation: (9 × 12.011) + (10 × 1.008) + (1 × 18.998) + (1 × 14.007) = 151.18 g/mol

-

-

Hydrochloride Salt:

-

Formula: C₉H₁₁ClFN (or C₉H₁₀FN·HCl)

-

Calculation: 151.18 (base) + 36.46 (HCl) = 187.64 g/mol

-

This calculated value is foundational for all quantitative work involving this compound.

Data Summary Table

For ease of reference, the essential properties of this compound are presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 187.64 g/mol | Calculated[1][2][3][4] |

| Molecular Formula | C₉H₁₁ClFN | Derived |

| CAS Number | 1255041-92-9 | [5] |

| Appearance | Expected to be a crystalline solid | Inferred from related hydrochloride salts |

| IUPAC Name | 4-cyclopropyl-3-fluoroanilinium chloride | IUPAC Nomenclature |

| Solubility | Expected to have increased solubility in water and polar protic solvents compared to the free base | General property of amine hydrochloride salts |

Synthesis and Manufacturing

The synthesis of 4-Cyclopropyl-3-fluoroaniline is a multi-step process that requires careful control of regioselectivity. While multiple routes are conceivable, a common and logical strategy involves the introduction of the key functional groups onto a benzene ring precursor. The final step is the formation of the hydrochloride salt.

Retrosynthetic Analysis and Strategy

The primary challenge in the synthesis is the specific placement of the cyclopropyl and fluoro groups in a 1,2 relationship, and the aniline group para to the cyclopropyl moiety. A plausible synthetic strategy begins with a commercially available fluoroaniline or fluoronitrobenzene, followed by the introduction of the cyclopropyl group and subsequent functional group manipulations.

The pathway described below is a representative, logical approach derived from established chemical principles for analogous compounds.[6][7][8]

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 1-Fluoro-2-nitrobenzene

-

Rationale: This step introduces a bromine atom onto the aromatic ring, which will serve as a handle for the subsequent cross-coupling reaction. The nitro and fluoro groups are deactivating, but the directing effects guide the bromine to the desired position para to the fluorine atom.

-

Procedure:

-

Charge a reaction vessel with 1-Fluoro-2-nitrobenzene and a suitable solvent (e.g., dichloromethane).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add one equivalent of bromine (Br₂) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Perform a standard aqueous workup, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-1-fluoro-2-nitrobenzene. Purify by recrystallization or column chromatography.

-

Step 2: Suzuki Coupling to Introduce the Cyclopropyl Group

-

Rationale: The Suzuki cross-coupling reaction is a powerful and reliable method for forming carbon-carbon bonds. It couples the aryl bromide with cyclopropylboronic acid in the presence of a palladium catalyst.

-

Procedure:

-

To a degassed mixture of 4-Bromo-1-fluoro-2-nitrobenzene, cyclopropylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

-

Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 4-12 hours, monitoring for completion.

-

Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate. The resulting crude 4-Cyclopropyl-1-fluoro-2-nitrobenzene is then purified.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is efficiently reduced to a primary amine (aniline) using various methods. Catalytic hydrogenation is a clean method, while reduction with a metal in acid is a classic and robust alternative.[8]

-

Procedure:

-

Dissolve 4-Cyclopropyl-1-fluoro-2-nitrobenzene in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the 4-Cyclopropyl-3-fluoroaniline free base.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: Converting the aniline free base to its hydrochloride salt significantly improves its stability, handling characteristics, and often its solubility in aqueous media.

-

Procedure:

-

Dissolve the crude 4-Cyclopropyl-3-fluoroaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol (IPA).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (HCl) in ether or IPA (typically 1-1.2 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product, this compound.

-

Applications in Drug Discovery and Development

The structural motifs present in this compound are highly valued in medicinal chemistry. Both the fluorine atom and the cyclopropyl group are known to confer desirable properties to drug candidates.[9]

-

Metabolic Stability: The cyclopropyl group is a non-aromatic, rigid ring that can act as a bioisostere for other groups like isopropyl or phenyl, but it is generally more resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer half-life for drugs containing this moiety.[10]

-

Binding and Potency: Fluorine's high electronegativity can alter the pKa of the nearby amine, influencing its ionization state at physiological pH. It can also form crucial hydrogen bonds or other non-covalent interactions with target proteins, thereby enhancing binding affinity and potency.[9]

-

Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the molecule, which can lock it into a bioactive conformation, reducing the entropic penalty of binding to a receptor or enzyme.[10]

This compound is a key building block for several classes of therapeutic agents:

-

Fluoroquinolone Antibiotics: The core scaffold of many potent antibiotics, such as Ciprofloxacin, involves a cyclopropyl group attached to a quinolone ring system. Aniline derivatives like the title compound are essential precursors for constructing this core.[6]

-

Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors utilize fluorinated aromatic amines as key components to interact with the hinge region of the ATP-binding pocket of kinases. The cyclopropyl group can provide access to adjacent hydrophobic pockets, improving selectivity and potency.[9]

-

CNS Agents: The properties of fluorine and cyclopropyl groups are also exploited in the design of drugs targeting the central nervous system, where the ability to modulate lipophilicity and metabolic stability is critical for crossing the blood-brain barrier.[11][12]

Safety, Handling, and Storage

As with any specialized chemical, proper handling is essential to ensure safety.

-

Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and highly functionalized building block for the synthesis of complex molecular targets. Its precise molecular weight of 187.64 g/mol is a fundamental starting point for its use in quantitative synthesis. The strategic combination of its structural elements provides a powerful tool for medicinal chemists to address challenges in modern drug discovery, particularly in the development of new antibiotics and targeted therapies. A well-defined synthetic pathway, coupled with a thorough understanding of its properties and applications, underscores its importance for researchers and scientists in the pharmaceutical field.

References

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. Retrieved from [Link]

- European Patent Office. (1991). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

- Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

ResearchGate. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

-

Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved from [Link]

-

BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

-

Acadechem. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(cyclopentyloxy)-3-fluoroaniline hydrochloride. Retrieved from [Link]

-

PubMed Central. (2017). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

Wikipedia. (n.d.). Periodic table. Retrieved from [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

-

Ptable. (n.d.). Periodic Table. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. byjus.com [byjus.com]

- 3. Periodic table - Wikipedia [en.wikipedia.org]

- 4. ptable.com [ptable.com]

- 5. lookchem.com [lookchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 4-Cyclopropyl-3-fluoroaniline hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. In the absence of a complete, published reference spectrum, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive and interpretive analysis. It is designed to empower researchers to confidently identify and characterize this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section details the theoretical underpinnings, predictive data, and robust experimental protocols necessary for achieving unambiguous structural confirmation.

Introduction and Spectroscopic Overview

4-Cyclopropyl-3-fluoroaniline is a substituted aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique combination of a cyclopropyl ring, a fluorine substituent, and a primary amine offers a rich scaffold for creating diverse chemical entities. The hydrochloride salt form is often preferred for its increased stability and solubility.

Accurate and comprehensive spectral analysis is paramount for verifying the identity, purity, and structural integrity of such compounds. This guide addresses the core analytical techniques—NMR, IR, and MS—providing the causal logic behind spectral interpretation. We will deconstruct the molecule into its constituent parts to predict how each will manifest spectroscopically.

Molecular Structure and Key Features

The structure of this compound presents several key features that dictate its spectral properties:

-

Aromatic System: A 1,2,4-trisubstituted benzene ring. The electronic environment of the aromatic protons and carbons is influenced by an electron-donating amino group (-NH₃⁺), an electron-withdrawing fluorine atom, and a cyclopropyl group, which can donate π-electron density.

-

Cyclopropyl Group: This strained, three-membered ring exhibits unique electronic properties and characteristic, highly shielded (upfield) signals in NMR spectroscopy.

-

Fluoro Substituent: The highly electronegative fluorine atom induces significant and predictable effects on NMR chemical shifts, particularly through-bond J-coupling to adjacent carbon and proton nuclei.

-

Anilinium Cation: In the hydrochloride salt, the amine is protonated to form an anilinium ion (-NH₃⁺). This profoundly alters the N-H stretching frequencies in IR spectroscopy and influences the electronic nature of the aromatic ring.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular connectivity and environment of each nucleus.

¹H NMR Spectroscopy

Theoretical Considerations & Interpretation: The ¹H NMR spectrum can be divided into three distinct regions: the highly shielded cyclopropyl region, the aromatic region, and the deshielded anilinium proton signal.

-

Cyclopropyl Protons (δ 0.5–2.0 ppm): The cyclopropyl group's unique electronic structure, often described as having "π-character," creates a ring current that strongly shields the protons, shifting them significantly upfield compared to other aliphatic protons.[2] We predict one methine proton (CH) and two diastereotopic methylene protons (CH₂), which will appear as complex multiplets due to geminal and vicinal coupling. For cyclopropylbenzene, the methine proton appears around 1.84 ppm, and the methylene protons are observed at approximately 0.91 and 0.66 ppm.[2]

-

Aromatic Protons (δ 6.5–7.5 ppm): Three protons are expected in this region. Their chemical shifts and multiplicities will be governed by the electronic effects of the three substituents and by both H-H and H-F coupling. The -NH₃⁺ group is deactivating, while the fluorine is strongly electron-withdrawing via induction but donating via resonance. The cyclopropyl group is weakly electron-donating. This complex interplay will result in three distinct signals, likely multiplets or doublet of doublets. For comparison, the aromatic protons of 3-chloro-4-fluoroaniline appear at 6.91, 6.68, and 6.49 ppm.[3]

-

Anilinium Protons (δ > 10 ppm or broad): The three protons on the nitrogen (-NH₃⁺) will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent, sometimes rendering it unobservable.

Predicted ¹H NMR Data (300 MHz, DMSO-d₆):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) in Hz |

|---|---|---|---|---|

| ~7.0 - 7.3 | m | 1H | Ar-H | |

| ~6.8 - 7.0 | m | 1H | Ar-H | |

| ~6.6 - 6.8 | m | 1H | Ar-H | |

| ~1.8 - 2.0 | m | 1H | Cyclopropyl-CH | |

| ~0.8 - 1.0 | m | 2H | Cyclopropyl-CH₂ | |

| ~0.5 - 0.7 | m | 2H | Cyclopropyl-CH₂ |

| >10 (broad) | br s | 3H | -NH₃⁺ | |

¹³C NMR Spectroscopy

Theoretical Considerations & Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom (¹⁹F).

-

Aromatic Carbons (δ 100–165 ppm): Six signals are expected. The carbon directly attached to the fluorine (C-F) will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be the most downfield.[4] Carbons two bonds away (²JCF) and three bonds away (³JCF) will show smaller couplings (approx. 21 Hz and 8 Hz, respectively).[5] The carbon attached to the nitrogen (C-N) will also be significantly affected.

-

Cyclopropyl Carbons (δ 5–20 ppm): The cyclopropyl carbons are highly shielded, appearing in the far upfield region of the spectrum. The methine carbon will be slightly more deshielded than the methylene carbon.

Predicted ¹³C NMR Data (75 MHz, DMSO-d₆):

| Predicted δ (ppm) | Splitting (due to F) | Assignment | Predicted JCF (Hz) |

|---|---|---|---|

| ~155 - 160 | d | C-F | ¹JCF ≈ 245 |

| ~140 - 145 | s | C-NH₃⁺ | |

| ~130 - 135 | d | Ar-C | ³JCF ≈ 8 |

| ~125 - 130 | d | C-Cyclopropyl | ⁴JCF ≈ 3 |

| ~115 - 120 | d | Ar-C | ²JCF ≈ 21 |

| ~110 - 115 | d | Ar-C | ²JCF ≈ 21 |

| ~15 - 20 | s | Cyclopropyl-CH |

| ~5 - 10 | s | Cyclopropyl-CH₂ | |

¹⁹F NMR Spectroscopy

Theoretical Considerations & Interpretation: ¹⁹F NMR provides a highly sensitive and direct method for observing the fluorine environment.[6] A single signal is expected for the 4-Cyclopropyl-3-fluoroaniline molecule. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This technique is exceptionally useful for confirming the presence and position of fluorine in the molecule.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

Theoretical Considerations & Interpretation: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of the hydrochloride salt will differ significantly from that of the free amine, particularly in the N-H stretching region.

-

N-H Stretching (2500–3200 cm⁻¹): The -NH₃⁺ group of the anilinium salt gives rise to a very broad and strong absorption band in this region, often with multiple sub-peaks (overtone bands).[7][8] This is in stark contrast to the two sharp peaks around 3300-3500 cm⁻¹ expected for a primary free amine (-NH₂).[9]

-

C-H Stretching (2850–3100 cm⁻¹): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while the cyclopropyl C-H stretches will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching (1450–1620 cm⁻¹): Several sharp bands of variable intensity in this region are characteristic of the benzene ring.

-

N-H Bending (1500–1600 cm⁻¹): The scissoring vibration of the -NH₃⁺ group appears in this region.

-

C-N Stretching (~1300 cm⁻¹): The stretching vibration for an aromatic C-N bond is expected in this area.[9]

-

C-F Stretching (1200–1280 cm⁻¹): A strong, characteristic absorption due to the C-F bond stretch is expected in this fingerprint region.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 2500 - 3200 | Strong, Broad | Asymmetric/Symmetric Stretch | -NH₃⁺ (Anilinium) |

| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic & Cyclopropyl |

| 1500 - 1620 | Medium-Strong | C=C Stretch / N-H Bend | Aromatic Ring / -NH₃⁺ |

| 1200 - 1280 | Strong | C-F Stretch | Aryl-Fluoride |

| ~1300 | Medium | C-N Stretch | Aromatic Amine |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Considerations & Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering vital clues to its structure. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule of the free base.

-

Molecular Ion: The free base, 4-Cyclopropyl-3-fluoroaniline, has a monoisotopic mass of approximately 151.08 Da. In positive ion ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 152.09.

-

Fragmentation Pattern: Under higher energy conditions (e.g., tandem MS or Electron Ionization), characteristic fragmentation will occur. Key fragmentation pathways for aryl cyclopropanes include the loss of ethylene (C₂H₄, 28 Da) from the cyclopropyl ring.[10] Other likely fragmentations include loss of a hydrogen radical (•H), loss of the fluorine atom (•F), or cleavage of the entire cyclopropyl group.

Caption: Predicted major fragmentation pathways in MS/MS analysis.

Predicted Key Fragments in ESI-MS/MS:

| m/z | Proposed Fragment Identity |

|---|---|

| 152.09 | [M+H]⁺ (Protonated Molecule) |

| 133.08 | [M+H - F]⁺ (Loss of Fluorine) |

| 124.06 | [M+H - C₂H₄]⁺ (Loss of ethylene from cyclopropyl ring) |

| 111.06 | [M+H - C₃H₅]⁺ (Loss of cyclopropyl radical) |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters: Set the instrument parameters. Key settings include:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Flow and Temperature: Optimize to ensure efficient desolvation (e.g., 8 L/min, 300 °C).

-

Mass Range: Scan a range appropriate for the expected ion (e.g., m/z 50-300).

-

-

Data Acquisition: Acquire the full scan mass spectrum. For fragmentation data, perform a product ion scan (MS/MS) by selecting the precursor ion (m/z 152.1) in the first mass analyzer and scanning the fragments produced in the collision cell in the second mass analyzer.

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The presence of highly shielded signals in the ¹H and ¹³C NMR confirms the cyclopropyl group, while ¹⁹F NMR and the large ¹JCF coupling constant definitively place the fluorine on the aromatic ring. IR spectroscopy validates the anilinium salt functional group, which would be missed by NMR alone. Finally, high-resolution mass spectrometry provides an exact mass for the molecular formula, and its fragmentation pattern corroborates the connectivity established by NMR. By systematically applying these predictive models and experimental protocols, researchers can achieve a confident and complete structural characterization of this compound.

References

-

PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link][1]

-

Doc Brown's Chemistry. mass spectrum of cyclopropane. [Link][11]

-

Jabłoński, J. Characterization of a Closed-Shell Fluorine−Fluorine Bonding Interaction in Aromatic Compounds. The Journal of Physical Chemistry A. [Link][12]

-

Reich, H. J. NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

-

MassBank. Aniline Spectrum. [Link]

-

ResearchGate. Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes. [Link][13]

-

ResearchGate. IR transmission spectrum of aniline. [Link][14]

-

Marion, L., and Edwards, O. E. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link][7]

-

PubChem. Cyclopropylbenzene. National Center for Biotechnology Information. [Link][15]

-

Chad's Prep. Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link][17]

-

ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link][6]

-

NIST. Aniline hydrochloride. NIST Chemistry WebBook. [Link][8]

-

Dasgupta, A. et al. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link][18]

-

PubMed. Characterization of a closed-shell fluorine-fluorine bonding interaction in aromatic compounds on the basis of the electron density. [Link][19]

-

ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link][20]

-

Wray, V. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link][22]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link][9]

-

Supporting Information. New Journal of Chemistry. [Link][23]

-

NIST. p-Fluoroaniline. NIST Chemistry WebBook. [Link]

-

ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]

-

PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link][24]

-

NIST. Benzene, cyclopropyl-. NIST Chemistry WebBook. [Link]

-

ACS Publications. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link][25]

-

ResearchGate. Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. [Link][26]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link][27]

-

PubMed. A cyclopropane fragmentation approach to heterocycle assembly: a convergent synthesis of oxepanes. [Link][29]

-

ResearchGate. NMR determination of the fate of the cyclopropyl ring. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][32]

Sources

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLOPROPYLBENZENE(873-49-4) 1H NMR [m.chemicalbook.com]

- 3. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ekwan.github.io [ekwan.github.io]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Aniline hydrochloride [webbook.nist.gov]

- 9. wikieducator.org [wikieducator.org]

- 10. youtube.com [youtube.com]

- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of a closed-shell fluorine-fluorine bonding interaction in aromatic compounds on the basis of the electron density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cyclopropylbenzene | C9H10 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 22. pubs.acs.org [pubs.acs.org]

- 23. rsc.org [rsc.org]

- 24. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. massbank.eu [massbank.eu]

- 29. A cyclopropane fragmentation approach to heterocycle assembly: a convergent synthesis of oxepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. routledge.com [routledge.com]

- 31. reddit.com [reddit.com]

- 32. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

A Robust and Validated LC-MS Method for the Quantitative Analysis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride in Pharmaceutical Development

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, sensitive, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 4-Cyclopropyl-3-fluoroaniline hydrochloride. As a crucial intermediate in the synthesis of novel therapeutic agents, the ability to accurately quantify this compound is paramount for process optimization, quality control, and regulatory compliance in drug development.[1][2] This document provides a step-by-step protocol, the scientific rationale behind the method development, and a validation framework grounded in international regulatory guidelines.[3][4][5] The method utilizes reversed-phase chromatography for robust separation and a triple quadrupole mass spectrometer for selective and sensitive detection, making it suitable for high-throughput analysis in research and quality control environments.

Introduction and Scientific Rationale

This compound is an aromatic amine containing both cyclopropyl and fluorine moieties. These structural features are often incorporated into pharmaceutical compounds to enhance metabolic stability, binding affinity, and overall efficacy.[1] Consequently, ensuring the purity and concentration of this key starting material is a critical step in the Chemistry, Manufacturing, and Controls (CMC) process of drug development.[6]

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical technique of choice for this application due to its inherent specificity, sensitivity, and speed.[6][7][8] The rationale for the selected approach is as follows:

-

Reversed-Phase Liquid Chromatography (RP-LC): The analyte possesses moderate hydrophobicity, inferred from its structure and predicted XlogP of 2.3, making it an ideal candidate for separation on a C18 stationary phase.[8][9] RP-LC provides excellent resolution for small organic molecules from process-related impurities and degradation products.[6]

-

Electrospray Ionization (ESI): The aniline functional group is basic and readily accepts a proton. Therefore, ESI in positive ion mode ([M+H]+) is selected to achieve efficient and stable ionization for high-sensitivity detection.[10]

-

Tandem Mass Spectrometry (MS/MS): To ensure maximum selectivity and minimize matrix interference, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed. This allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition.

This document serves as a complete guide for researchers and drug development professionals to implement a reliable analytical method for this compound.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Parent Compound | 4-Cyclopropyl-3-fluoroaniline | PubChem[9] |

| Molecular Formula | C₉H₁₀FN (Free Base) | PubChem[9] |

| Molecular Weight | 151.18 g/mol (Free Base) | PubChem[9] |

| Monoisotopic Mass | 151.07973 Da (Free Base) | PubChem[9] |

| Predicted [M+H]⁺ | 152.08701 m/z | PubChem[9] |

| Predicted XlogP | 2.3 | PubChem[9] |

Note: The hydrochloride salt will readily dissociate in the mobile phase, and the analysis will be of the protonated free base.

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and reproducibility.

Caption: High-level workflow for the analysis of 4-Cyclopropyl-3-fluoroaniline HCl.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (≥18.2 MΩ·cm)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Autosampler vials with caps

Protocol 1: Preparation of Standards and Samples

-

Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This is the primary stock solution.

-

Working Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards: Perform serial dilutions from the working stock solution using 50:50 acetonitrile/water as the diluent to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., Low: 15 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL) from the working stock solution. QC samples should be prepared from a separate weighing of the reference standard if possible to ensure an unbiased assessment of accuracy.[11]

-

Test Samples: Dilute the sample under investigation with 50:50 acetonitrile/water to bring the expected concentration of the analyte within the range of the calibration curve.

Protocol 2: LC-MS Instrumentation and Conditions

This method was developed on a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for retaining small, moderately hydrophobic molecules.[8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation for ESI+ and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency.[12] |

| Gradient | 10% B to 95% B in 5 min; Hold at 95% B for 2 min; Return to 10% B in 0.1 min; Equilibrate for 2.9 min | A gradient is used to elute the analyte with a good peak shape and to clean the column of more hydrophobic impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |

| Injection Vol. | 5 µL | A small injection volume minimizes potential column overload and peak distortion. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition | Rationale |

| Ionization Mode | Electrospray (ESI), Positive | The basic aniline group is readily protonated. |

| MRM Transition | 152.1 → 110.1 (Quantifier) | Precursor ([M+H]⁺) to a stable, high-intensity product ion for quantification. |

| 152.1 → 137.1 (Qualifier) | A second transition confirms analyte identity. | |

| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |

| Source Temp. | 150 °C | Standard temperature for ESI source. |

| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation and analyte desolvation. |

| Cone Gas Flow | 50 L/hr | Assists in nebulization and ion formation. |

| Desolvation Gas | 800 L/hr | High flow of nitrogen gas aids in the desolvation process. |

| Collision Energy | 20 eV (for 110.1); 15 eV (for 137.1) | Optimized to produce the desired fragment ions with maximum intensity. |

Note: MS parameters are instrument-dependent and should be optimized accordingly.

Method Validation Framework

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The protocol should be validated according to established guidelines from regulatory bodies such as the FDA and EMA.[3][4][5][14]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. bioagilytix.com [bioagilytix.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. PubChemLite - 4-cyclopropyl-3-fluoroaniline (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. database.ich.org [database.ich.org]

- 14. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

Troubleshooting & Optimization

Overcoming solubility issues with 4-Cyclopropyl-3-fluoroaniline hydrochloride

Technical Support Center: 4-Cyclopropyl-3-fluoroaniline hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common challenges encountered during its use, with a primary focus on solubility. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting & FAQs

FAQ 1: My 4-Cyclopropyl-3-fluoroaniline HCl isn't dissolving in my chosen solvent. What are the first steps?

This is a common issue stemming from the fundamental properties of amine hydrochloride salts. The hydrochloride salt form significantly increases the aqueous solubility compared to its "free base" form by creating an ionic, more polar species.[1][2] However, its solubility in organic solvents is consequently reduced.[3]

Initial Troubleshooting Steps:

-

Verify Solvent Choice: Confirm that you are using an appropriate solvent. For hydrochloride salts, polar protic solvents are generally the first choice.

-

Gentle Heating: Mild warming (e.g., to 30-40°C) can increase the rate of dissolution. Use a water bath and avoid aggressive heating, which could degrade the compound.

-

Increase Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes to ensure the compound is fully dispersed.

-

Sonication: If gentle heating and stirring are insufficient, sonicating the sample in an ultrasonic bath for 5-10 minutes can help break up solid aggregates and enhance dissolution.

If these initial steps fail, the issue likely lies in the pH and the inherent solubility limits of the compound in that specific medium.

FAQ 2: How does pH affect the solubility of 4-Cyclopropyl-3-fluoroaniline HCl, and how can I use this to my advantage?

The pH of the solvent is the most critical factor governing the solubility of this compound. The hydrochloride salt is the protonated form of the aniline amine group. This equilibrium is pH-dependent.

-

In Acidic Conditions (Low pH): The compound exists predominantly in its protonated, hydrochloride salt form (R-NH3+ Cl-). This ionic state is significantly more soluble in aqueous solutions and polar solvents.

-

In Basic Conditions (High pH): Adding a base will deprotonate the amine, converting it to the neutral "free base" form (R-NH2). This form is less polar and thus has significantly lower aqueous solubility but much higher solubility in non-polar organic solvents like dichloromethane (DCM), ethyl acetate, or THF.[3]

The pKa of the conjugate acid of 4-fluoroaniline is approximately 4.65.[4][5] While the cyclopropyl group will slightly alter this, we can use it as a reasonable estimate. This means:

-

At a pH below ~4.65 , the compound will be mostly in its charged, water-soluble hydrochloride form.

-

At a pH above ~4.65 , it will increasingly convert to the neutral, organic-soluble free base form.

dot graph "pH_Solubility_Equilibrium" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: pH-dependent equilibrium of 4-Cyclopropyl-3-fluoroaniline.

FAQ 3: I need to dissolve the compound in a non-aqueous solvent for a reaction. What should I do?

For reactions requiring non-polar or aprotic organic solvents, you must first convert the hydrochloride salt to its free base form.

-

Initial Suspension: Suspend the this compound in your desired organic solvent (e.g., DCM, THF). The compound will likely not dissolve at this stage.

-

Base Addition: Add a slight excess (1.1 to 1.5 equivalents) of a non-aqueous base. A tertiary amine like triethylamine (TEA) is a common choice as its hydrochloride salt byproduct is often soluble or easily removed.

-

Stirring: Stir the mixture at room temperature. As the free base is formed, the solid should gradually dissolve into the organic solvent.

-

Proceed with Reaction: Once the solution is homogeneous, you can proceed with adding your other reagents.

Causality: Adding the base neutralizes the HCl, "freeing" the aniline to its neutral, more lipophilic state, which is readily soluble in organic media.[3] The choice of base is important to avoid unwanted side reactions.

FAQ 4: What are the recommended solvents for preparing stock solutions?

The choice of solvent for a stock solution depends entirely on the downstream application.

| Solvent | Form of Compound | Typical Concentration Range | Pros | Cons & Considerations |

| Water / PBS | Hydrochloride Salt | 1-10 mg/mL | Biologically compatible, ideal for in vitro assays. | Solubility can be limited; check for precipitation upon storage. pH sensitive. |

| DMSO | Hydrochloride Salt or Free Base | 10-50 mg/mL | High solubilizing power for both forms. Common for compound screening. | Can be toxic to cells at >0.5% v/v. Hygroscopic. |

| Ethanol | Hydrochloride Salt | 5-20 mg/mL | Less toxic than DMSO for some cell-based work. Volatile. | May not solubilize as high a concentration as DMSO. |

Expert Insight: For most biological applications, preparing a high-concentration stock in DMSO is standard practice. The stock can then be diluted into aqueous buffers (like PBS or cell culture media) for the final working concentration. This minimizes the final DMSO concentration in the experiment.

-

Molecular Weight of HCl salt: 201.66 g/mol (Calculated from C9H11FN · HCl)

-

Weigh: Accurately weigh out 2.02 mg of this compound.

-

Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial.

-

Dissolution: Cap the vial securely and vortex thoroughly. If needed, warm gently in a 37°C water bath or sonicate for 5 minutes until the solution is clear and all solid has dissolved.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

References

-

PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Altan, C. L., et al. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. Retrieved from [Link]

-

Reddit Chemistry Community. (2017). Amino Acid Freebase vs. HCl Salt. Reddit. Retrieved from [Link]

-

Gothwal, A., et al. (2021). Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. Retrieved from [Link]

-

Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-3448. [Link]

-

ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Prajapati, S., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 125-130. [Link]

-

ResearchGate. (2021). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Retrieved from [Link]

-

Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

-

Fokin, A. A., & Yurchenko, A. G. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Khadka, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(2), 1-10. [Link]

-

Kumar, P., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 136-146. [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. reddit.com [reddit.com]

- 4. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Scaling Up the Synthesis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-3-fluoroaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to scale this synthesis from the bench to pilot plant or manufacturing scales. As a key building block in the development of advanced pharmaceutical agents, particularly quinolone antibiotics, ensuring a robust, scalable, and high-purity synthesis is paramount.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, potential pitfalls, and troubleshooting strategies based on extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis, focusing on the critical nitro reduction and subsequent salt formation steps.

Q1: What is the most industrially viable synthetic route for 4-Cyclopropyl-3-fluoroaniline?

The most common and scalable route begins with the catalytic hydrogenation of 1-cyclopropyl-2-fluoro-4-nitrobenzene. This precursor is typically synthesized via nucleophilic aromatic substitution on a suitable di-halo-nitrobenzene. The subsequent reduction of the nitro group to an amine is the critical step, followed by conversion to the hydrochloride salt for improved stability and handling.

Q2: Which nitro reduction method is superior for scale-up: catalytic hydrogenation or metal-acid reduction?

While classic methods like using iron or tin with hydrochloric acid are effective at the lab scale, they present significant challenges during scale-up.[2][3][4] Catalytic hydrogenation is overwhelmingly preferred in an industrial setting for several key reasons:

-

Higher Purity: It is a cleaner reaction with fewer byproducts, simplifying downstream purification.

-

Waste Reduction: Metal-acid reductions generate large volumes of metallic sludge (e.g., iron oxides), which is a significant environmental and disposal issue.[2] Catalytic processes have a much lower Process Mass Intensity (PMI).[5]

-

Milder Conditions: The reaction can often be run at lower temperatures and pressures, enhancing safety and reducing the risk of side reactions like dehalogenation.

-

Catalyst Recycling: Precious metal catalysts (like Pt/C or Pd/C) can often be recovered and recycled, improving the process economics.

Q3: How should I monitor the progress of the catalytic hydrogenation?

Effective reaction monitoring is crucial to prevent over-reduction or incomplete conversion. The two most common methods are:

-

Hydrogen Uptake: On a larger scale, monitoring the consumption of hydrogen from a pressurized reservoir is the primary method. The reaction is complete when H₂ uptake ceases.

-

Chromatographic Analysis (TLC, GC, HPLC): In-process control (IPC) checks are vital. A small aliquot of the reaction mixture can be quickly analyzed to confirm the disappearance of the nitro starting material. For this specific transformation, GC or HPLC is recommended for accurate quantification.

Q4: What are the critical parameters for forming a high-quality hydrochloride salt?

The formation of the hydrochloride salt is not merely a pH adjustment; it is a crystallization process. Key parameters include:

-

Solvent System: The free aniline base is typically dissolved in a solvent in which the hydrochloride salt has low solubility. Common choices include isopropanol (IPA), ethyl acetate, or methyl tert-butyl ether (MTBE).

-

HCl Source: Anhydrous HCl, either as a gas or a solution in a solvent like IPA or diethyl ether, is required to prevent introducing water, which can affect crystal form and purity.

-

Temperature Control: The addition of HCl is exothermic. The temperature should be controlled to manage the crystallization process and prevent impurity entrapment. A typical procedure involves adding HCl at a controlled rate at 20-25°C and then cooling to 0-5°C to maximize precipitation.

-

Stoichiometry: A slight excess of HCl (e.g., 1.05-1.1 equivalents) is often used to ensure complete conversion to the salt form.

Q5: What are the most likely impurities I will encounter?

Impurity profiling is essential for any pharmaceutical intermediate. For this synthesis, be vigilant for:

-

Unreacted Starting Material: 1-cyclopropyl-2-fluoro-4-nitrobenzene.

-

Dehalogenated Impurity: 4-cyclopropylaniline, formed if the hydrogenation conditions are too harsh, causing the fluorine atom to be replaced by hydrogen.

-

Oxidation Products: Anilines are susceptible to air oxidation, which can form colored impurities (often pink or brown).[6] Workup and isolation under an inert atmosphere (N₂) is highly recommended.

-

Process-Related Impurities: Residual catalyst, solvents, and byproducts from the synthesis of the starting material.[7]

Experimental Protocols

The following protocols are provided as a robust starting point for process development. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Catalytic Hydrogenation of 1-Cyclopropyl-2-fluoro-4-nitrobenzene

-

Reactor Setup: Charge a suitable hydrogenation reactor with 1-cyclopropyl-2-fluoro-4-nitrobenzene (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). The solvent volume should be sufficient for good stirring (typically 5-10 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add 5% Platinum on Carbon (Pt/C) catalyst (typically 0.5-2.0 mol% Pt relative to the substrate).

-

Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen (typically 2-5 bar). Begin vigorous stirring and heat the mixture to the target temperature (e.g., 40-60°C).

-

Monitoring: Monitor the reaction by hydrogen uptake and periodic HPLC/GC analysis until the starting material is consumed (<0.5%).

-

Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 4-Cyclopropyl-3-fluoroaniline as an oil or solid.

Protocol 2: Formation of this compound

-

Dissolution: Dissolve the crude aniline base from the previous step in a suitable solvent (e.g., Isopropanol).

-

HCl Addition: While stirring, slowly add a solution of anhydrous HCl in isopropanol (1.05 eq) to the aniline solution. Maintain the temperature below 30°C.

-

Crystallization: The hydrochloride salt will begin to precipitate. Continue stirring at room temperature for 1-2 hours to allow for complete crystallization.

-

Isolation: Cool the slurry to 0-5°C and stir for an additional hour. Filter the solid product.

-

Washing & Drying: Wash the filter cake with a small amount of cold, non-polar solvent (e.g., MTBE or hexane) to remove soluble impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

| Problem | Potential Root Cause(s) | Recommended Solutions & Actions |

| Incomplete or Stalled Hydrogenation | 1. Catalyst Poisoning: Trace impurities (sulfur, halides) in the starting material or solvent can deactivate the catalyst. 2. Poor Mass Transfer: Insufficient agitation or low hydrogen pressure limits the gas-liquid-solid interface. 3. Inactive Catalyst: The catalyst may be old, hydrated, or from a poor-quality batch. | 1. Purify Starting Material: Consider passing the starting material through a silica plug or treating with activated carbon. 2. Increase Agitation/Pressure: Ensure the stirrer provides good surface turnover. Increase H₂ pressure within safe operational limits. 3. Test Catalyst: Run a small-scale test reaction with a fresh batch of catalyst. |

| Formation of Dehalogenated Impurity | 1. Overly Aggressive Conditions: High temperature, high pressure, or a highly active catalyst (e.g., Palladium) can promote hydrodefluorination. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to side reactions. | 1. Milder Conditions: Reduce the reaction temperature and/or pressure. Platinum is often less prone to dehalogenation than Palladium for this type of substrate. 2. Strict Monitoring: Stop the reaction as soon as IPC analysis shows complete consumption of the starting material. |

| Product Discoloration (Pink/Brown) | 1. Air Oxidation: The aniline product is sensitive to oxygen, especially in solution or as a crude oil.[6] | 1. Inert Atmosphere: Perform all post-hydrogenation steps (filtration, concentration, salt formation) under a nitrogen or argon blanket. 2. Charcoal Treatment: Before salt formation, a treatment with activated carbon can remove colored impurities. 3. Prompt Conversion: Do not store the aniline free base for extended periods. Convert it directly to the more stable hydrochloride salt. |

| Low Yield of Hydrochloride Salt | 1. Incomplete Precipitation: The salt may have significant solubility in the chosen solvent. 2. Incorrect Stoichiometry: Insufficient HCl will result in incomplete salt formation. 3. Product Loss During Washing: Using a solvent in which the product is partially soluble for washing the filter cake. | 1. Optimize Solvent System: Add an anti-solvent (e.g., heptane, MTBE) to the crystallization mixture to reduce solubility. Ensure sufficient cooling (0-5°C). 2. Verify HCl Titer: Ensure the concentration of your HCl solution is accurate. 3. Select Appropriate Wash Solvent: Wash the cake with a cold, non-polar solvent in which the salt is known to be insoluble. |

Process Visualization

Overall Synthesis Workflow

The following diagram outlines the key stages in the production of this compound.

Caption: High-level workflow from starting material to final hydrochloride salt.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical pathway for diagnosing the cause of low product yield.

Caption: A decision tree for troubleshooting low yield issues during synthesis.

References

- European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Google Patents.

- CN104292113A. (n.d.). Preparation method of 3-chloro-4-fluoroaniline. Google Patents.

- ProQuest. (2016). A study of the halogenation of some fluorophenols and fluoroanilines.

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

BioPharm International. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

PubMed Central. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

-

YouTube. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). Wheeler Scientific. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Fluoroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

Sources

- 1. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Reaction Monitoring of 4-Cyclopropyl-3-fluoroaniline hydrochloride by TLC

Welcome to the technical support guide for monitoring reactions involving 4-Cyclopropyl-3-fluoroaniline hydrochloride using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to ensure your reaction monitoring is accurate, efficient, and reliable.

Section 1: Understanding the Compound and the Technique

What are the key structural features of 4-Cyclopropyl-3-fluoroaniline that influence its TLC behavior?

4-Cyclopropyl-3-fluoroaniline is a substituted aromatic amine. Its key features include:

-

Aromatic Ring: This allows for visualization under UV light (typically at 254 nm) as it is a chromophore.[1][2]

-

Amino Group (-NH2): This is a basic functional group that can interact strongly with the acidic silica gel stationary phase, potentially leading to tailing.[3] It also provides a reactive site for specific visualization stains.

-

Fluorine and Cyclopropyl Groups: These substituents influence the molecule's polarity, which in turn affects its retention factor (Rf) on the TLC plate.

The hydrochloride salt form means the aniline is protonated (-NH3+Cl-). This makes it highly polar and often insoluble in common non-polar to moderately polar TLC eluents. To analyze the free base by TLC, it may be necessary to neutralize the sample or use a mobile phase that can effectively move the salt.

Section 2: Core Experimental Protocols

This section details the fundamental procedures for effective TLC monitoring.

How do I prepare my samples for TLC analysis?

Proper sample preparation is critical for obtaining clean and interpretable chromatograms.

Step-by-Step Sample Preparation Protocol:

-

Reaction Quenching (if necessary): Before taking a sample, ensure the reaction is momentarily halted or slowed. This can often be achieved by taking a small aliquot and diluting it in a suitable solvent.

-

Dilution: Overloading the TLC plate is a common cause of streaking and poor separation.[4] Dilute your reaction mixture sample significantly in a volatile solvent like ethyl acetate, dichloromethane, or methanol. A good starting point is to take one drop of the reaction mixture and dissolve it in 10-20 drops of solvent.

-

Reference Spotting: Always spot the starting material (this compound) and any other key reagents on the same plate as your reaction mixture. This provides a direct comparison.

-

Co-Spotting: To confirm the identity of a spot, a co-spot can be used. This involves spotting the reaction mixture and the starting material in the same lane. If the reaction is complete, you should see distinct spots.

Caption: A typical sequence for TLC plate visualization.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My spots are streaking or "tailing" up the plate. What's wrong?

Answer: Tailing is one of the most common TLC problems, especially with basic compounds like anilines on acidic silica gel. [3]

-

Cause A: Compound-Stationary Phase Interaction: The basic amine group is interacting too strongly with the acidic silica gel.

-

Solution: Add a small amount of a competitive base to your mobile phase. Triethylamine (0.5-1%) or a few drops of aqueous ammonia are excellent choices. [3]This neutralizes the acidic sites on the silica, allowing your compound to travel more cleanly.

-

-

Cause B: Sample Overload: You have spotted too much material on the plate. [4] * Solution: Dilute your sample further before spotting it. The spot on the baseline should be small and concentrated.

-

Cause C: High Polarity of the Hydrochloride Salt: If you are spotting the hydrochloride salt directly without neutralization, its high polarity can cause it to streak.

-

Solution: Either use a highly polar mobile phase (which may not be ideal for separation) or neutralize the sample aliquot with a drop of a base like triethylamine before spotting.

-

Q2: I don't see any spots on my TLC plate, even after using a stain.

Answer: This can be a frustrating issue with several potential causes.

-

Cause A: Compound is Not UV Active: While the aniline core is UV active, your product might have undergone a reaction that destroyed the chromophore.

-

Solution: Always use a chemical stain in addition to UV visualization. Permanganate is a good general-purpose stain. [2]* Cause B: Insufficient Concentration: The concentration of your compound in the reaction mixture might be too low to detect.

-

Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This will concentrate the sample on the baseline.

-

-

Cause C: Compound Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying. [1] * Solution: Visualize the plate immediately after development. [1]* Cause D: Compound is Unreactive to the Stain: While unlikely for an aniline with permanganate, some compounds may not react with certain stains.

-

Solution: Try a different, more general stain. If you suspect your compound is present but not visualizing, consider running a small-scale purification and re-analyzing by a different method (like LC-MS) to confirm.

-

Q3: My starting material and product have the same Rf value. How can I improve separation?

Answer: Poor separation means your chosen mobile phase is not effective at differentiating between the two compounds.

-

Solution A: Change Solvent Polarity:

-

If the Rf values are too high (spots run near the solvent front), decrease the polarity of your mobile phase (e.g., go from 30% EtOAc/Hexanes to 15% EtOAc/Hexanes).

-

If the Rf values are too low (spots remain near the baseline), increase the polarity of your mobile phase (e.g., go from 30% EtOAc/Hexanes to 50% EtOAc/Hexanes, or switch to a stronger solvent like methanol/DCM).

-

-

Solution B: Change Solvent System Composition: Sometimes, simply changing the polarity isn't enough. The specific interactions between the solvents and your compounds matter.

-

Try different solvent classes. For example, instead of an ester/hydrocarbon mix (EtOAc/Hexanes), try an alcohol/halogenated mix (Methanol/DCM) or a system containing an ether (Diethyl ether/Hexanes). For particularly tricky separations involving amines, systems containing butanol, acetic acid, and water can be effective. [5]

-

Q4: The solvent front is uneven. How does this affect my results?

Answer: An uneven solvent front will lead to inaccurate Rf values and can cause spots to run crookedly, making interpretation difficult.

-

Cause A: Tilted Plate: The TLC plate was not perfectly vertical in the developing chamber.

-

Solution: Ensure the plate is resting flat against the chamber wall.

-

-

Cause B: Disturbed Chamber: The chamber was moved or jostled during development.

-

Solution: Place the chamber in a location where it will not be disturbed.

-

-

Cause C: Insufficient Chamber Saturation: The atmosphere inside the chamber was not saturated with solvent vapors.

-

Solution: Line the inside of the chamber with a piece of filter paper soaked in the mobile phase and allow it to sit for 5-10 minutes before placing the plate inside. This ensures the atmosphere is saturated, promoting even solvent migration up the plate.

-

References

-

2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

-

TLC stains. University of California, Los Angeles. [Link]

-

Tailing in TLC - can anyone help? (2013). ResearchGate. [Link]

-

Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn. [Link]

-

Monitoring Reactions by TLC. Washington State University. [Link]

-

TLC troubleshooting. ChemBAM. [Link]

-

TLC Visualization Reagents. EPFL. [Link]

-

Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2015). Analytical Methods. [Link]

-

Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Cyclopropyl-3-fluoroaniline Hydrochloride

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Cyclopropyl-3-fluoroaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, and its purity and structural integrity are critical for downstream applications. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, contextualized with practical experimental insights and a direct comparison to its non-fluorinated analog, 4-cyclopropylaniline hydrochloride. This comparative approach will underscore the diagnostic power of ¹H NMR in discerning subtle structural modifications.

The Significance of ¹H NMR in Pharmaceutical Analysis

In the landscape of drug discovery and development, NMR spectroscopy is a cornerstone for the structural characterization of small molecules.[1] Its non-destructive nature and high sensitivity make it an invaluable tool for confirming molecular structure, identifying impurities, and studying intermolecular interactions.[2] For a molecule like this compound, ¹H NMR provides a wealth of information through four key parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J). A thorough interpretation of these parameters allows for the unambiguous assignment of each proton in the molecule, ensuring the correct structure has been synthesized.